molecular formula C15H15NO3 B14052255 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

Cat. No.: B14052255
M. Wt: 257.28 g/mol
InChI Key: ZRIQUGCUOXZDCF-UHFFFAOYSA-N
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Description

7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts, such as high costs and toxicity .

Chemical Reactions Analysis

7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Isoxazole derivatives, including this compound, are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid can be compared with other isoxazole derivatives, such as:

  • 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
  • 4H,5H-naphtho[2,1-d][1,2]oxazole-3-carboxylic acid

These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique propyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid

InChI

InChI=1S/C15H15NO3/c1-2-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18)16-19-14(11)12/h4,6,8H,2-3,5,7H2,1H3,(H,17,18)

InChI Key

ZRIQUGCUOXZDCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O

Origin of Product

United States

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